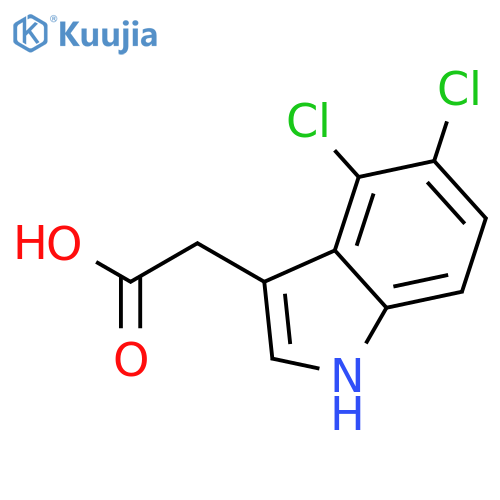Cas no 98639-99-7 (1H-Indole-3-acetic acid, 4,5-dichloro-)

1H-Indole-3-acetic acid, 4,5-dichloro- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-acetic acid, 4,5-dichloro-
- 2-(4,5-dichloro-1H-indol-3-yl)acetic acid
- CHEMBL232894
- CS-0457813
- (4,5-Dichloro-1H-indol-3-yl)acetic acid
- JOHFBANJLDVFAY-UHFFFAOYSA-N
- DTXSID80540232
- 98639-99-7
- SCHEMBL9755961
- 4,5-dichloroindole-3-acetic acid
-
- MDL: MFCD16610779
- インチ: InChI=1S/C10H7Cl2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
- InChIKey: JOHFBANJLDVFAY-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C2=C1NC=C2CC(=O)O)Cl)Cl
計算された属性
- せいみつぶんしりょう: 242.9853839g/mol
- どういたいしつりょう: 242.9853839g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 53.1Ų
1H-Indole-3-acetic acid, 4,5-dichloro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000585-250mg |
2-(4,5-Dichloro-1H-indol-3-yl)acetic acid |
98639-99-7 | 98% | 250mg |
$709.01 | 2023-08-31 | |
| Alichem | A199000585-500mg |
2-(4,5-Dichloro-1H-indol-3-yl)acetic acid |
98639-99-7 | 98% | 500mg |
$1062.68 | 2023-08-31 | |
| Alichem | A199000585-1g |
2-(4,5-Dichloro-1H-indol-3-yl)acetic acid |
98639-99-7 | 98% | 1g |
$1739.32 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528480-250mg |
2-(4,5-Dichloro-1H-indol-3-yl)acetic acid |
98639-99-7 | 98% | 250mg |
¥9090.00 | 2024-04-23 |
1H-Indole-3-acetic acid, 4,5-dichloro- 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
10. Book reviews
1H-Indole-3-acetic acid, 4,5-dichloro-に関する追加情報
1H-Indole-3-acetic acid, 4,5-dichloro-
1H-Indole-3-acetic acid, also known asindole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating various aspects of plant growth and development. The compound in question, 4,5-dichloro-1H-indole-3-acetic acid, is a chlorinated derivative of IAA. This molecule has garnered significant attention in recent years due to its unique properties and potential applications in both agricultural and biomedical fields.
The structure of 4,5-dichloro-1H-indole-3-acetic acid features a chlorinated indole ring attached to an acetic acid group. This structural modification introduces additional biological activity compared to the parent compound IAA. Recent studies have highlighted its potential as a plant growth regulator, particularly in promoting cell division and differentiation processes.
In the realm of biomedical research, this compound has shown promise in various applications, including cancer research and anti-inflammatory therapy. Its ability to modulate cellular pathways involved in proliferation and inflammation makes it a valuable tool for exploring novel therapeutic strategies.
Research into the effects of 4,5-dichloro-1H-indole-3-acetic acid has revealed its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, offering a promising avenue for the development of targeted therapies. Additionally, its role in modulating signaling pathways such as MAPK and NF-κB has been explored, further underscoring its therapeutic potential.
Another area of interest is its application in plant biotechnology. As a derivative of IAA, 4,5-dichloro-1H-indole-3-acetic acid exhibits enhanced stability and efficacy as a plant growth regulator. This makes it particularly useful in agricultural settings where precise control over plant growth is essential for maximizing yield and quality.
Recent advancements in sustainable agriculture have also turned to this compound for its potential to enhance crop resilience against environmental stressors. By leveraging its ability to regulate plant physiological processes, researchers aim to develop innovative solutions for improving food security in the face of climate change.
In summary, 4,5-dichloro-1H-indole-3-acetic acid is a multifaceted compound with significant potential in both agricultural and biomedical applications. Its unique structural features and biological activity make it a valuable subject for further research and development.
98639-99-7 (1H-Indole-3-acetic acid, 4,5-dichloro-) 関連製品
- 2229426-08-6(5-(but-3-yn-2-yl)pyrimidine)
- 1154276-55-7(2-(benzyloxy)-4-propoxybenzoic acid)
- 2072127-74-1(4-(Piperidin-4-yl)oxane-4-carbonitrile)
- 1784120-31-5(2-amino-1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one)
- 17321-20-9(3-Chloro-6-ethoxypyridazine)
- 477885-83-9(2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide)
- 1805234-65-4(5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)
- 2171628-50-3(10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane)
- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)



